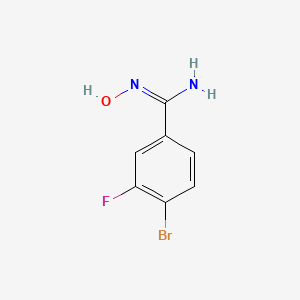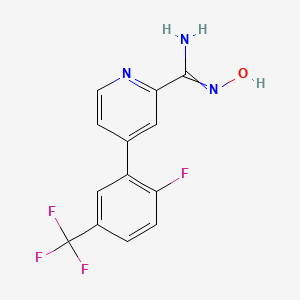
sodium;3-formyl-4-hydroxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzoyl chloride and 2-(1,2,4-triazol-1-yl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Procedure: The 2,5-difluorobenzoyl chloride is added dropwise to a solution of 2-(1,2,4-triazol-1-yl)aniline and triethylamine in dichloromethane at low temperature. The mixture is then stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Automation and optimization of reaction conditions, such as temperature control and solvent recycling, would be implemented to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the triazole ring.
Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various nucleophiles replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring or the amide group.
科学研究应用
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring, which is known for such activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of triazole-containing compounds with biological targets, such as enzymes or receptors.
作用机制
The mechanism by which 2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The fluorine atoms may enhance the compound’s binding affinity and stability by forming strong interactions with the target molecules.
相似化合物的比较
Similar Compounds
2,4-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide: Similar structure but with fluorine atoms at different positions.
2,5-Difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness
2,5-difluoro-N-[2-(1,2,4-triazol-1-yl)phenyl]benzamide is unique due to the specific positioning of the fluorine atoms and the triazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3aR,7aS)-2,2-dimethyl-5-(4-(trifluoromethyl)phenyl)-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B8053499.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-tert-butyl-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053507.png)
![N-[(3aS,4R,7R,7aR)-7-benzamido-2,2-dimethyl-6-trimethylsilyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053515.png)
![N-[(3aS,4R,7S,7aR)-7-benzamido-6-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide](/img/structure/B8053526.png)
![rac-N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide](/img/structure/B8053535.png)









